Ethyl bromoacetate

Description

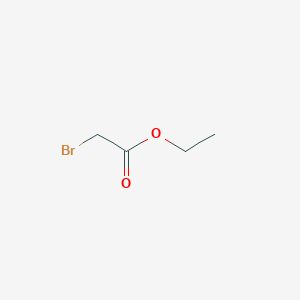

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020587 | |

| Record name | Ethyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl bromoacetate appears as a clear, colorless liquid. A lachrymator. Toxic by ingestion, inhalation and skin absorption; a strong irritant of the skin. Insoluble in water and soluble in alcohol, benzene, and ether., Colorless liquid with an unpleasant odor; [MSDSonline] | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

168.5 °C | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

48 °C, 118 °F (48 °C) (CLOSED CUP) | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, soluble in acetone, miscible in ethanol and ethyl ether., Sol in benzene and alcohol, Miscible in oxygenated and aromatic solvents | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5032 @ 20 °C/20 °C | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (Air= 1) | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.37 [mmHg] | |

| Record name | Ethyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear colorless liquid | |

CAS No. |

105-36-2, 61898-49-5 | |

| Record name | ETHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromoacetate-(13)C(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20KFB313W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2-BROMOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromoacetate is a vital reagent in organic synthesis, serving as a versatile building block for a wide array of molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of various heterocyclic compounds and as an alkylating agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, key reactions, and safety considerations.

Core Properties and CAS Number

This compound, with the chemical formula BrCH₂CO₂CH₂CH₃, is the ethyl ester of bromoacetic acid.[1] It is a colorless to light-yellow liquid characterized by a pungent, fruity odor.[1][2][3]

CAS Number: 105-36-2[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 2-bromoacetate |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol [1] |

| Canonical SMILES | BrCC(=O)OCC[1] |

| InChI Key | PQJJJMRNHATNKG-UHFFFAOYSA-N[1] |

| EC Number | 203-290-9[1] |

| UN Number | 1603[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | -38 °C[1][4] |

| Boiling Point | 158-159 °C[1][3][5] |

| Density | 1.506 g/mL at 25 °C[3][4] |

| Flash Point | 47-48 °C[1][5][6] |

| Vapor Pressure | 2.6 mmHg at 25 °C[3][4] |

| Vapor Density | 5.8 (air = 1)[3][6] |

| Refractive Index | 1.451 at 20 °C[3][4] |

| Water Solubility | Insoluble[1][2][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene[2][3] |

Synthesis of this compound

This compound is typically synthesized in a two-step process starting from acetic acid.[1][5] The first step involves the bromination of acetic acid to form bromoacetic acid, which is then esterified with ethanol.[5]

This protocol is based on the sulfuric acid-catalyzed esterification of bromoacetic acid.[3]

Materials:

-

Bromoacetic acid (10 mmol, 1.39 g)

-

Ethanol (98%, 10 mL)

-

Concentrated Sulfuric Acid (98%, 2 mL)

-

Distilled water

-

Diethyl ether

Procedure:

-

Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask equipped with a reflux condenser.

-

Stir the mixture and heat under reflux for 24 hours.

-

After cooling to room temperature, wash the mixture with distilled water (3 x 15 mL).

-

The resulting oily layer is this compound. For higher purity, the product can be purified by distillation under reduced pressure.

Key Applications and Experimental Protocols

This compound is a cornerstone in synthetic organic chemistry, primarily utilized as an alkylating agent. Its applications span from classic named reactions to the synthesis of complex pharmaceutical intermediates.

A major application of this compound is in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.[1][2] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[2]

This protocol details the reaction of this compound with a ketone to yield a β-hydroxy ester.[2]

Materials:

-

Activated zinc dust (5.0 eq)

-

Iodine (0.1 eq)

-

Toluene

-

This compound (2.0 eq)

-

Ketone (1.0 eq)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Activate zinc dust by stirring a suspension with iodine in toluene under reflux for 5 minutes. Cool to room temperature.

-

Add this compound to the activated zinc suspension.

-

Add a solution of the ketone in toluene to the mixture.

-

Stir the resulting mixture at 90 °C for 30 minutes.

-

Cool the reaction to 0 °C and quench with water.

-

Filter the suspension and extract the filtrate with MTBE.

-

Combine the organic phases and wash with water and brine.

-

Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

This compound is a key reagent in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis typically involves the cyclization of a thiosemicarbazone derivative with this compound.[8]

This protocol describes the synthesis of a thiazolidin-4-one derivative from a thiosemicarbazone.[8]

Materials:

-

Thiosemicarbazone derivative (1.5 mmol, 1 eq)

-

This compound (1.5 mmol, 0.24 mL)

-

Anhydrous sodium acetate (4.5 mmol, 3 eq)

-

Ethanol (30 mL)

-

Ice-cold water

Procedure:

-

Prepare a mixture of the thiosemicarbazone, this compound, and anhydrous sodium acetate in ethanol.

-

Stir the mixture at 80 °C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an ethanol-DMF mixture (3:1) to obtain the pure thiazolidin-4-one.

This compound is also employed in:

-

Synthesis of Coumarin-Stabilized Polymeric Nanoparticles: It is used in the preparation of photoresponsive nanoparticles that can act as detectable drug carriers.[2][9][10]

-

Synthesis of Steroidal Antiestrogens: It serves as a reactant in the preparation of these compounds through cyclic condensation.[2]

-

Wittig Reagent Preparation: It is a starting material for the synthesis of various Wittig reagents used in olefination reactions.[2]

Safety and Handling

This compound is a highly toxic and lachrymatory substance.[1][2] It is fatal if swallowed, inhaled, or in contact with skin.[11][12] It is also a strong irritant to the eyes, skin, and respiratory tract.[6][8]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[11] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[11] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[11] |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor[11] |

Handling and Storage Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][13]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][13]

-

Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids.[3][8]

-

Ground and bond containers when transferring material to prevent static discharge.[8][13]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[8]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier. | Sigma-Aldrich [sigmaaldrich.com]

- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]

- 12. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Ethyl Bromoacetate from Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl bromoacetate from acetic acid. It is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries. This document details the underlying chemical principles, outlines step-by-step experimental protocols, and presents key quantitative data in a clear, comparative format.

Introduction

This compound is a vital reagent in organic synthesis, widely employed as an alkylating agent in the production of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis from the readily available starting material, acetic acid, is a cornerstone process for many research and development endeavors. This guide focuses on the most prevalent and well-documented synthetic strategies, providing the necessary detail for laboratory-scale preparation.

The primary and most reliable method for synthesizing this compound from acetic acid is a two-step process.[1] The first step involves the α-bromination of acetic acid to yield bromoacetic acid, most commonly achieved through the Hell-Volhard-Zelinsky reaction.[3][4][5] The subsequent step is the Fischer esterification of bromoacetic acid with ethanol to produce the final product.[6][7] An alternative, though less detailed in the literature, involves the direct bromination of ethyl acetate.

Synthetic Pathways

The synthesis of this compound from acetic acid can be conceptually broken down into two main strategies. The following diagram illustrates the logical relationship between the starting materials and the final product through these pathways.

Caption: Overall synthetic pathways from acetic acid to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the two-step bromination-esterification route.

Step 1: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-bromination of a carboxylic acid.[5] The reaction is initiated by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[3][4]

Caption: Workflow for the synthesis of bromoacetic acid.

Materials:

-

Glacial Acetic Acid

-

Red Phosphorus

-

Bromine

-

Acetic Anhydride (optional, used in some procedures)[8]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine glacial acetic acid and a catalytic amount of red phosphorus.[9] Some procedures also include acetic anhydride and a drop of pyridine.[8]

-

Heat the mixture to approximately 100°C with stirring.[10]

-

Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[9]

-

After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases and the color of the reaction mixture fades.[9]

-

The resulting crude bromoacetic acid can be purified by distillation under reduced pressure.[8]

Step 2: Fischer Esterification of Bromoacetic Acid

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11][12] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[13]

Caption: Workflow for the esterification of bromoacetic acid.

Materials:

-

Bromoacetic Acid (from Step 1)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Benzene (for azeotropic removal of water, optional)[8]

-

1% Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser (and a Dean-Stark trap if using benzene), combine the crude bromoacetic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.[9]

-

Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected as an azeotrope with benzene.[8] Continue refluxing for several hours.[9]

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.[9]

-

Separate the organic layer and wash it sequentially with water, 1% sodium bicarbonate solution, and again with water.[8]

-

Dry the crude this compound over anhydrous sodium sulfate.[8]

-

Purify the final product by distillation. Collect the fraction boiling at the appropriate temperature.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 16.6 | 1.049 |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 208 | 49-51 | 1.934 |

| This compound | C₄H₇BrO₂ | 167.00 | 159 | -38 | 1.51 |

Data sourced from multiple references.[1][2]

Table 2: Typical Reaction Conditions and Yields

| Reaction Step | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Bromination of Acetic Acid | Red Phosphorus/PBr₃ | Acetic Acid | 90-110 | 2-4 hours | 80-85 |

| Esterification of Bromoacetic Acid | H₂SO₄ | Ethanol/Benzene | Reflux | 2-24 hours | 65-85 |

Yields are based on reported values in the literature and can vary depending on the specific experimental setup and scale.[7][8][9]

Safety Considerations

-

This compound is a lachrymator and is highly irritating to the eyes, skin, and respiratory system. [1][8] All manipulations should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated sulfuric acid is a strong corrosive. Avoid contact with skin and eyes.

-

The reactions are exothermic and should be carefully monitored to prevent runaways.

Conclusion

The synthesis of this compound from acetic acid via a two-step process of bromination followed by esterification is a well-established and reliable method. By carefully controlling the reaction conditions and purification steps as outlined in this guide, researchers can consistently obtain high yields of the desired product. The provided experimental protocols and quantitative data serve as a valuable resource for the practical application of this important synthetic transformation in a laboratory setting.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. innospk.com [innospk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of Ethyl bromoacetate

An In-depth Technical Guide to Ethyl Bromoacetate: Core Physical and Chemical Properties for Scientific Professionals

Abstract

This compound (CAS No. 105-36-2) is a fundamental reagent in organic synthesis, prized for its utility as a versatile alkylating agent.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies to ensure safe and effective handling and application.

Core Physical and Chemical Properties

This compound is a clear, colorless to light-yellow liquid with a pungent, fruity odor.[1][2][3] It is a lachrymator, meaning it is an irritant that can cause tearing.[2][4] The compound is stable under recommended storage conditions but can be combustible and is incompatible with strong oxidizing agents, water, and strong acids.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | ethyl 2-bromoacetate | [2] |

| CAS Number | 105-36-2 | [3][7] |

| Molecular Formula | C₄H₇BrO₂ | [1][2] |

| Molecular Weight | 167.00 g/mol | [2][8] |

| Beilstein Registry No. | 506456 | [9] |

| EC Number | 203-290-9 | [7][8] |

| Physical Properties | ||

| Appearance | Clear, colorless to yellow liquid | [1][3] |

| Odor | Pungent, fruity | [2][3] |

| Melting Point | -38 °C | [1][3] |

| Boiling Point | 158-159 °C (lit.) | [1][5] |

| Density | 1.506 g/mL at 25 °C (lit.) | [5][9][10] |

| Vapor Pressure | 2.6 mmHg at 25 °C | [5][8][9] |

| Vapor Density | 5.8 (Air = 1) | [2][6] |

| Refractive Index (n20/D) | 1.451 (lit.) | [5][9] |

| Flash Point | 47-48 °C (117-118 °F) | [2][5][8] |

| Solubility & Distribution | ||

| Solubility in Water | Insoluble, partially decomposed by water | [1][2][4] |

| Solubility in Solvents | Soluble in alcohol, ether, acetone, benzene | [1][2][5] |

| log Kₒw (Octanol/Water) | 1.12 | [2][11] |

| Spectral Data | ||

| InChI Key | PQJJJMRNHATNKG-UHFFFAOYSA-N | [5][9] |

| Canonical SMILES | CCOC(=O)CBr | [9][12] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of both an ester functional group and a reactive carbon-bromine bond, making it a potent alkylating agent.[1][3]

Alkylating Agent

This compound is widely used to introduce an ethoxycarbonylmethyl group (-CH₂CO₂C₂H₅) onto various nucleophiles. This includes the O-alkylation of phenols and the N-alkylation of amines and other nitrogen heterocycles.

The Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction.[1][3] In this organometallic reaction, it reacts with zinc metal to form a thermally stable organozinc enolate.[1] This enolate then condenses with carbonyl compounds, such as aldehydes or ketones, to produce β-hydroxy esters.[1] This reaction is a reliable method for forming carbon-carbon bonds.[13]

Wittig Reagent Synthesis

The compound serves as a precursor for the synthesis of Wittig reagents.[5][13] Reaction with triphenylphosphine yields a phosphonium salt, which can be deprotonated with a strong base to form the corresponding phosphorus ylide.[13] This ylide is then used to convert aldehydes and ketones into alkenes.[13]

Incompatibilities and Hazards

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[5] It reacts with acids to produce heat, alcohols, and acids.[4] Contact with caustic solutions also generates heat, and mixing with alkali metals or hydrides can produce flammable hydrogen gas.[4] The compound is toxic by ingestion, inhalation, and skin absorption and is a strong skin irritant.[2][4] When heated to decomposition, it emits highly toxic fumes of hydrogen bromide.[2]

Experimental Protocols

Safety Precaution: this compound is a powerful lachrymator and is highly toxic.[4][14] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

Synthesis of this compound via Esterification

This protocol is based on the esterification of bromoacetic acid with ethanol, catalyzed by sulfuric acid.[15][16]

Materials:

-

Bromoacetic acid

-

Ethanol (95% or absolute)

-

Concentrated sulfuric acid

-

Benzene (for azeotropic removal of water)

-

1% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water trap (e.g., Dean-Stark apparatus), combine bromoacetic acid, an excess of ethanol, and benzene.[15]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[15]

-

Reflux: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with benzene and collected in the trap.[15] Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[15]

-

Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under atmospheric or reduced pressure.[15][16] Collect the fraction boiling at approximately 158-159 °C.[5][15]

O-Alkylation of Salicylaldehyde

This protocol details the alkylation of a phenol using this compound.[14]

Materials:

-

Salicylaldehyde

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add salicylaldehyde, acetonitrile, and potassium carbonate. Stir the resulting yellow solution for 5 minutes.[14]

-

Addition of Alkylating Agent: Add this compound to the mixture in one portion. The solution should become colorless.[14]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction to reflux with vigorous stirring for 72 hours.[14]

-

Workup: Cool the flask to room temperature. Remove the solid K₂CO₃ by filtration through a coarse fritted funnel.[14]

-

Extraction: Wash the collected solids thoroughly with diethyl ether. Combine the filtrate and washings in a separatory funnel. Add deionized water and separate the layers. Extract the aqueous layer twice with diethyl ether.[14]

-

Washing: Combine all organic layers and wash them sequentially with deionized water (2x) and brine (1x).[14]

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a yellow-orange oil.[14]

Bromoacetate Olefination Protocol

This advanced protocol demonstrates the use of this compound in a novel olefination reaction.[17]

Materials:

-

Lithium diisopropylamide (LDA) solution (1.0 M in THF/hexanes)

-

This compound

-

Magnesium bromide (MgBr₂)

-

Substrate: Crocetin dialdehyde in THF

-

Tetrahydrofuran (THF)

Procedure:

-

Enolate Formation: To a stirred solution of LDA in THF at -78 °C, slowly add this compound. Stir the mixture for 20 minutes to form the lithium enolate.[17]

-

Transmetalation: Add magnesium bromide to the solution and continue stirring for another 20 minutes at -78 °C.[17]

-

Aldehyde Addition: Add a solution of the dialdehyde substrate in THF to the reaction mixture.[17]

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.[17]

-

Workup and Purification: The reaction is then quenched and subjected to standard aqueous workup, extraction, and purification procedures to isolate the final norbixin product after hydrolysis.[17]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Simplified signaling pathway of the Reformatsky reaction.

Caption: Logical relationship in the O-alkylation of salicylaldehyde with this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound CAS#: 105-36-2 [m.chemicalbook.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound CAS 105-36-2 | 801636 [merckmillipore.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 溴乙酸乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 105-36-2 CAS | this compound | Esters | Article No. 3719B [lobachemie.com]

- 12. This compound [stenutz.eu]

- 13. nbinno.com [nbinno.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl Bromoacetate: Molecular Weight and Chemical Formula

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential information on the molecular characteristics of ethyl bromoacetate.

Core Molecular Data

This compound is a halogenated ester widely utilized in organic synthesis.[1][2] A precise understanding of its molecular weight and formula is fundamental for stoichiometric calculations in reaction mechanisms, analytical characterization, and drug design protocols.

Data Summary

The following table outlines the key molecular identifiers for this compound.

| Identifier | Value | Source |

| Molecular Formula | C4H7BrO2 | [1][3][4] |

| Linear Formula | BrCH2COOC2H5 | [2] |

| Molecular Weight | 167.00 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-bromoacetate | [3] |

| CAS Number | 105-36-2 | [1][2][3] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak will correspond to the molecular weight of the compound. For this compound, this would be approximately 167 g/mol . Isotopic patterns, particularly the presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes), are key to confirming the elemental composition.

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen, and bromine) in the compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed chemical formula (C4H7BrO2) to confirm its accuracy.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its structural formula, and its resulting molecular weight.

Relationship between compound name, formula, and molecular weight.

References

Ethyl Bromoacetate: A Comprehensive Technical Guide to its Reactivity as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromoacetate (EBA) is a vital reagent in organic synthesis, primarily recognized for its role as a potent alkylating agent.[1][2] Chemically, it is the ethyl ester of bromoacetic acid, with the formula BrCH₂CO₂C₂H₅.[2][3] Its reactivity stems from the electrophilic nature of the carbon atom bonded to the bromine, a good leaving group, which makes it highly susceptible to nucleophilic attack. This property allows for the covalent attachment of an ethyl acetate group to a wide range of nucleophiles, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4][5]

This guide provides an in-depth analysis of the core reactivity, key applications, experimental protocols, and safety considerations associated with this compound.

Core Reactivity and Mechanisms

The primary mode of action for this compound as an alkylating agent is through nucleophilic substitution reactions (Sₙ2) . The electron-withdrawing ester group enhances the electrophilicity of the α-carbon, while the bromine atom serves as an effective leaving group, facilitating attack by various nucleophiles.

Sₙ2 Alkylation Pathway

In a typical Sₙ2 reaction, a nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This occurs in a single, concerted step, leading to the inversion of stereochemistry if the carbon is chiral. The reaction is favorable with a wide range of soft and hard nucleophiles, including amines, thiolates, carboxylates, and enolates.

Caption: General mechanism for Sₙ2 alkylation using this compound.

The Reformatsky Reaction

A cornerstone application of this compound is the Reformatsky reaction.[2][3] This reaction involves the formation of an organozinc intermediate, specifically a zinc enolate, by treating EBA with zinc metal.[6][7] This enolate is stable enough to be formed in the presence of a carbonyl group, which it then attacks to form β-hydroxy esters upon acidic workup.[1][2][8] This method is a powerful alternative to the traditional aldol condensation.[7]

Wittig Reagent Preparation

This compound is a precursor for the synthesis of Wittig reagents.[1][9] It reacts with triphenylphosphine to form a phosphonium salt. Subsequent treatment with a base generates the corresponding phosphorus ylide, which is instrumental in converting aldehydes and ketones into α,β-unsaturated esters.

Quantitative Data

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 105-36-2 | [2] |

| Molecular Formula | C₄H₇BrO₂ | [2] |

| Molar Mass | 167.00 g·mol⁻¹ | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.51 g/cm³ | [1][2] |

| Boiling Point | 158-159 °C | [1][2] |

| Melting Point | -38 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene | [1][2] |

| Flash Point | 47 °C (117 °F) | [3] |

Typical Reaction Parameters

This table outlines representative conditions for key reactions involving this compound.

| Reaction | Substrate/Reagent | Solvent | Temperature | Yield | Reference(s) |

| Reformatsky Reaction | Benzaldehyde, Zinc | Toluene | 90 °C | 86% | [8] |

| N-Alkylation | Primary Amine | Acetonitrile | Reflux | Variable | [10] |

| S-Alkylation | Thiophenol, K₂CO₃ | Acetone | Reflux | >90% | - |

| Synthesis of β-Keto Ester | Ketone, NaH | THF | 0 °C to RT | 65-96% | [11] |

Key Applications and Experimental Protocols

This compound's reactivity makes it a versatile tool for constructing complex molecular architectures.

References

- 1. This compound Supplier|CAS 105-36-2|For Research [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound Market Size, Share & Forecast to 2032 [researchandmarkets.com]

- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Ethyl bromoacetate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl Bromoacetate

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This compound (CAS No. 105-36-2), a versatile reagent used in organic synthesis, is also a highly toxic and hazardous substance that demands rigorous safety protocols.[1] This guide provides a comprehensive overview of its safety data, handling precautions, and emergency procedures, compiled from authoritative safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin.[2][3][4] It is also a flammable liquid and vapor and causes severe eye damage.[4][5] The substance is a lachrymator, meaning it irritates the eyes and causes tearing.[5][6]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[4][7] |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[4][7] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[4][7] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[4][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[8] |

GHS Pictograms:

-

GHS02 (Flame): Indicates a fire hazard.

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[3]

-

GHS05 (Corrosion): Indicates the potential for serious eye damage.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value |

| CAS Number | 105-36-2 |

| Molecular Formula | C4H7BrO2[3] |

| Molecular Weight | 167.01 g/mol [3] |

| Appearance | Clear, colorless to pale yellow liquid.[3][5] |

| Flash Point | 47 °C (116.6 °F)[5] / 58 °C[3] |

| Density | 1.506 g/cm³[7] |

| Vapor Pressure | 2.6 mm Hg (at 25 °C)[7] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, and ether.[6] |

Toxicology and Health Effects

Exposure to this compound can cause severe, life-threatening health effects.

-

Acute Effects: The primary danger of this compound is its high acute toxicity via all routes of exposure—oral, dermal, and inhalation.[3][8] Contact can cause severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[9] Inhalation can irritate the respiratory tract, causing coughing and shortness of breath, and higher exposures may lead to pulmonary edema, a medical emergency.[9]

-

Lachrymator: As a lachrymator, its vapors are highly irritating to the eyes.[5]

-

Chronic Effects: There is a lack of comprehensive data on the long-term or carcinogenic effects of this compound.[1] However, its classification as a potential alkylating agent raises suspicion of carcinogenicity.[1]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is critical to prevent exposure and accidents.

Handling

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2][10] The operation should be conducted in a well-ventilated area.[5]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[2][10][11] Use spark-proof tools and explosion-proof equipment.[5][6] Take precautionary measures against static discharge by grounding and bonding containers during transfer.[2][5]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3][12] Wash hands and face thoroughly after handling.[2] Immediately remove and launder contaminated clothing before reuse.[2][5]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[5][11] The storage container must be kept tightly closed.[2][3]

-

Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[2][7]

-

Incompatible Materials: this compound must be stored separately from incompatible substances, including:

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the most effective way to minimize exposure. When handling this compound, a hierarchy of controls should be implemented.

Caption: Hierarchy of controls for managing exposure risks.

When engineering and administrative controls are not sufficient, the following PPE is mandatory:

-

Eye/Face Protection: Wear tightly fitting, splash-resistant safety goggles and a face shield.[7][9] An eyewash station must be readily accessible.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (inspect before use) and impervious, flame-retardant protective clothing to prevent any skin contact.[5][7][12] A safety shower should be nearby.[5]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[5][7][9]

Emergency Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures

The following diagram outlines the initial steps for responding to an exposure event.

Caption: Emergency first aid workflow for this compound exposure.

-

Inhalation: Move the victim to fresh air immediately.[5][7] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7]

Spill and Leak Containment

In the event of a spill, follow a clear, methodical protocol to ensure safety and proper containment.

Caption: Logical workflow for responding to a chemical spill.

-

Initial Steps: Evacuate all non-essential personnel from the spill area.[7][11] Remove all ignition sources.[5][6]

-

Containment: Prevent the spill from spreading or entering drains.[2][7]

-

Cleanup: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[5][11] Use non-sparking tools to collect the material and place it in a suitable, sealed container for disposal.[4][6]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray/fog.[3][5][12] Do not use a heavy water stream.[3]

-

Fire Hazards: this compound is a flammable liquid.[7] Its vapors are heavier than air and can travel to an ignition source and flash back.[5][6] Containers may explode when heated.[6][9]

-

Hazardous Combustion Products: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen bromide and carbon monoxide.[13][7][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nj.gov [nj.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 12. This compound-13C2 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to the Solubility of Ethyl Bromoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl bromoacetate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, supplemented with a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development and organic synthesis.

Qualitative Solubility of this compound

This compound is a colorless to light-yellow liquid that is widely used as an alkylating agent in organic synthesis.[1] Its solubility in various organic solvents is a critical parameter for its application in chemical reactions and purification processes. Based on available data, the solubility of this compound can be summarized as follows.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Solubility | Citation |

| Water | Polar Protic | Insoluble | [1][2][3][4][5][6] |

| Ethanol | Polar Protic | Miscible | [1][2][3][7][8] |

| Methanol | Polar Protic | Soluble | [9] |

| Acetone | Polar Aprotic | Soluble | [1][2][3][5][8] |

| Diethyl Ether | Polar Aprotic | Miscible | [1][2][3][7][8] |

| Benzene | Aromatic | Soluble | [1][2][7][8][10] |

| Chloroform | Halogenated | Soluble | [9] |

It is important to note that terms like "soluble" and "miscible" are qualitative. "Miscible" implies that the substances mix in all proportions to form a homogeneous solution, while "soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily in all proportions. The term "insoluble" suggests that only a negligible amount of the solute dissolves.

Experimental Protocols for Determining Quantitative Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section outlines a detailed methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a liquid in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved phase to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Attach a chemically inert syringe filter to the syringe and filter the aliquot into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic undissolved droplets.

-

Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as GC-FID or HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for assessing the solubility of a chemical compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a liquid.

References

- 1. This compound | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 105-36-2 [chemicalbook.com]

- 3. This compound CAS#: 105-36-2 [m.chemicalbook.com]

- 4. ブロモ酢酸エチル reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. 61203-71-2 CAS MSDS (this compound (1-13C)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Ethyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromoacetate (C₄H₇BrO₂) is a vital reagent in organic synthesis, prized for its role as a versatile alkylating agent.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block in the synthesis of a wide array of therapeutic agents.[2] This technical guide provides a comprehensive overview of the boiling and melting points of this compound, detailed experimental protocols for their determination, and an exploration of its application in significant synthetic pathways relevant to drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental design. The key physicochemical data are summarized in the table below.

| Property | Value | References |

| Melting Point | -38 °C | [3][4][5][6] |

| Boiling Point | 158 - 161 °C | [3][4] |

| 159 °C | [5][7][8][9] | |

| 168.5 °C | [10] | |

| Density | 1.506 g/mL at 25 °C | [5][6][7] |

| Flash Point | 47 °C (117 °F) | [1][4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene. | [3][5][6][10] |

| Appearance | Clear, colorless liquid. | [10] |

| Odor | Pungent, fruity. | [1] |

| Molar Mass | 167.00 g/mol | [4] |

Experimental Protocols for Determining Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Thiele Tube Method)

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

Protocol:

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The sealed capillary tube is attached to a low-temperature thermometer.

-

Cooling Bath: A cooling bath is prepared using a mixture of dry ice and acetone or a cryostat.

-

Measurement: The Thiele tube is filled with a suitable low-temperature fluid (e.g., ethanol). The thermometer and capillary tube assembly are immersed in the Thiele tube, which is then placed in the cooling bath.

-

Observation: The temperature is slowly lowered. The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point. The sample is then allowed to slowly warm, and the temperature at which the solid completely melts is also recorded. A narrow melting range is indicative of high purity.[2][11]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Protocol:

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end. The open end of the capillary is then placed into the liquid sample in the test tube, with the sealed end remaining above the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus).[7]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10] Heating should continue until a steady stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[7][10] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Synthetic Applications in Drug Development

This compound is a cornerstone in the synthesis of various pharmaceutical compounds due to its ability to introduce an ethyl carboxymethyl group. Its reactivity makes it a key participant in alkylation and condensation reactions.

The Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction, which is used to synthesize β-hydroxy esters.[1][8] These esters are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

The general mechanism involves the reaction of an α-halo ester (this compound) with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal.[8]

Caption: Mechanism of the Reformatsky Reaction.

Alkylation Reactions

As a potent alkylating agent, this compound is widely used to introduce an ethyl acetate moiety onto various nucleophiles, a common strategy in drug synthesis.[2]

References

- 1. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. knowunity.co.uk [knowunity.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. [PDF] 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications | Semantic Scholar [semanticscholar.org]

- 7. Preparation: Warfarin, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. This compound Supplier|CAS 105-36-2|For Research [benchchem.com]

- 11. biotage.com [biotage.com]

Spectroscopic Analysis of Ethyl Bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl bromoacetate (CAS No: 105-36-2), a critical reagent in organic synthesis and pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

The following tables summarize the essential ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.24 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| 3.84 | Singlet (s) | 2H | N/A | Br-CH₂ -C=O |

| 1.31 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz.[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C =O |

| 62.0 | -O-CH₂ -CH₃ |

| 26.0 | Br-CH₂ -C=O |

| 14.0 | -O-CH₂-CH₃ |

| Solvent: CDCl₃. |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2985 | Strong | C-H Stretch | Alkane |

| 1745 | Strong | C=O Stretch | Ester |

| 1280 | Strong | C-O Stretch | Ester |

| 1150 | Strong | C-O Stretch | Ester |

| 675 | Strong | C-Br Stretch | Alkyl Halide |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods detailed in this guide.

Caption: Figure 1: Structural Elucidation Workflow for this compound.

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution NMR and FT-IR spectrometers. The following are generalized protocols for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2] For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high spectral resolution.

-

Acquisition of ¹H NMR Spectrum :

-

A standard one-pulse experiment is typically used.

-

Key parameters include setting the appropriate spectral width, acquisition time (e.g., 2 seconds), and a relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.

-

Data is collected over a number of scans (e.g., 8-16) to improve the signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum :

-

A proton-decoupled experiment (e.g., zggpd) is used to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a potentially longer relaxation delay are required compared to ¹H NMR.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the simplest method is to prepare a "neat" sample.[3]

-

Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Background Spectrum : Before analyzing the sample, a background spectrum of the ambient air is collected. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor from the final sample spectrum.[3]

-

Sample Analysis :

-

Place the salt plates with the sample film into the spectrometer's sample holder.

-

Acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the amount of light transmitted at each wavelength.

-

Typically, multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

-

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum and converts the raw data into a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

References

Discovery and history of Ethyl bromoacetate synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl Bromoacetate

Abstract